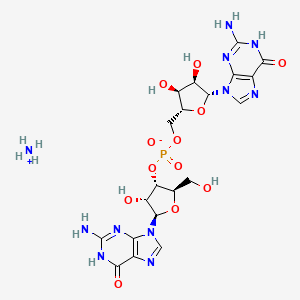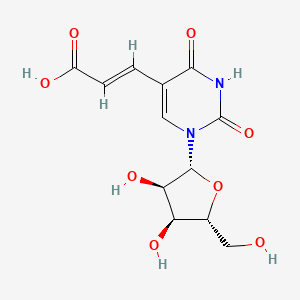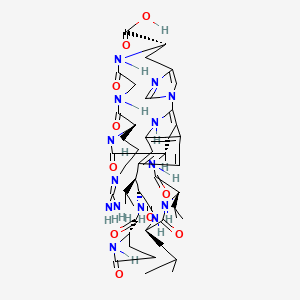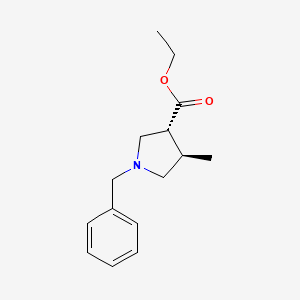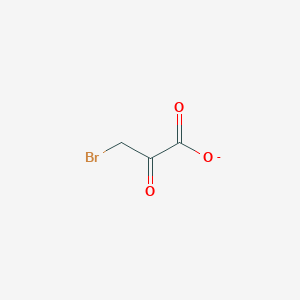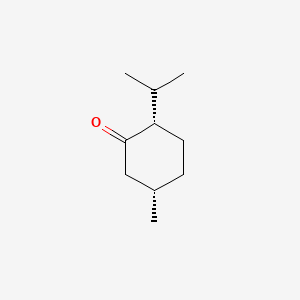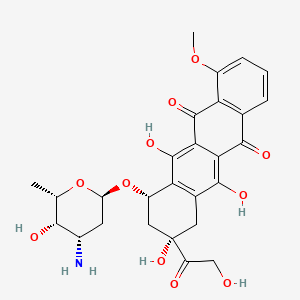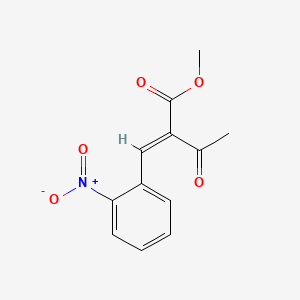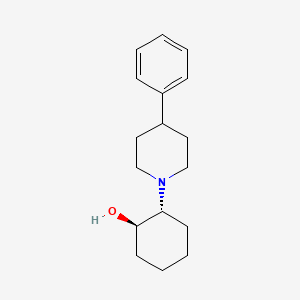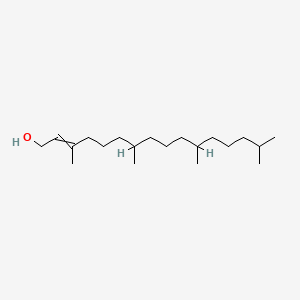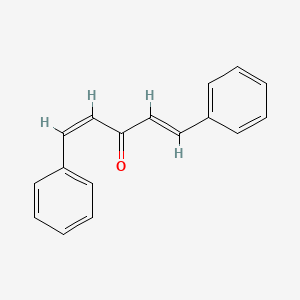
Dibenzalacetone
Overview
Description
What is Dibenzalacetone?
Dibenzylideneacetone or dibenzalacetone, often abbreviated DBA, is an organic compound with the formula C17H14O. It is a pale-yellow solid insoluble in water but soluble in ethanol. Dibenzylideneacetone is used as a component in sunscreens and as a ligand in organometallic chemistry. It was first prepared in 1881 by the German chemist Rainer Ludwig Claisen (1851–1930) and the Swiss chemist Charles-Claude-Alexandre Claparède (14 April 1858 – 1 November 1913).Chemical reactions of Dibenzalacetone
Exposure to prolonged sunlight can initiate [2+2]cycloadditions that convert it into a mixture of a trimeric and a dimeric cyclobutane-cycloadduct.Dibenzylideneacetone is a component of the catalyst tris(dibenzylideneacetone)dipalladium. It is a labile compound that can be easily displaced by triphenylphosphine. Therefore, it is an excellent entry point to palladium chemistry.
Dibenzalacetone (DBA), or (1,5-diphenylpenta-1-4-dien-3-one), is frequently used as a cosmetic component such as sunblock creams since it can absorb ultraviolet light. It has been shown to have medicinal properties and can be used to reduce swelling, puffiness, and inflammation.
Schiff base reactions are another significant organic reaction that has many applications in pharmaceutical and medicinal chemistry.
Uses of Dibenzalacetone
Because it forms a carbon-carbon bond efficiently, aldol condensation is a critical route in organic synthesis. This condensation occurs when an enol or enolate anion reacts with a carboxyl compound to create a bhydroxyketone or aldehyde. Then it is followed by dehydration. This reaction is used to make solvents such as isophorone. It is used in printing inks and lacquers.Dibenzalacetone can also use to make a,b, and aromatic ketones. This condensation produces plasticizers, which transform rigid plastic polyvinylchloride into a soft, flexible, and elastic material. This experiment utilizes the above condensation reaction to prepare dibenzalacetone (1,5-Diphenylpenta-1,4-dien-3-one), first organized in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparede. Dibenzalacetone, a pale yellow crystalline liquid, is used to prepare organometallic compounds used as catalysts for coupling reactions. It is also a ligand for some sunscreens because it absorbs harmful UV light. It does not cause allergic reactions on the skin.
properties
CAS RN |
115587-57-0 |
|---|---|
Product Name |
Dibenzalacetone |
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI Key |
WMKGGPCROCCUDY-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

